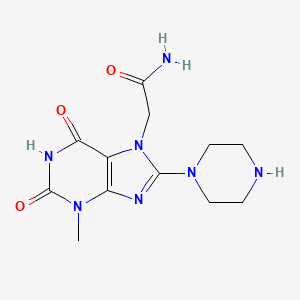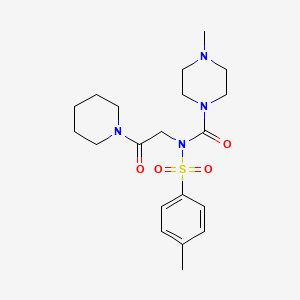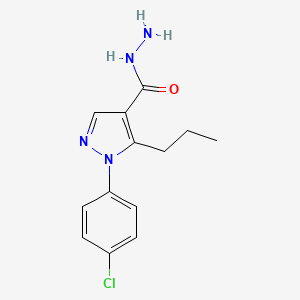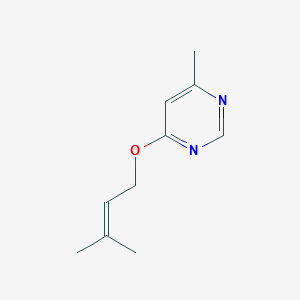![molecular formula C15H15N3O4S B2525112 N-(2,5-dimethoxyphenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 443329-96-2](/img/structure/B2525112.png)
N-(2,5-dimethoxyphenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(2,5-dimethoxyphenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide” is a compound that belongs to the class of organic compounds known as pyrido [2,3-d]pyrimidines . These compounds contain the pyrido [2,3-d]pyrimidine ring system, which is a pyridopyrimidine isomer with three ring nitrogen atoms at the 1-, 3-, and 8- position .
Synthesis Analysis
The synthesis pathway for this compound involves the condensation of 2,5-dimethoxyaniline with diphenylmethyl isothiocyanate to form the intermediate 3- (diphenylmethylthiocarbamoyl)-2,5-dimethoxyaniline. This intermediate then reacts with ethyl acetoacetate in the presence of a base such as sodium ethoxide or potassium carbonate to form the thiazolopyrimidine ring system.Molecular Structure Analysis
The structural characterization of fused thiazolopyrimidine is performed using the single crystal X-ray study, the DFT calculation, and the Hirshfeld surface analysis . The molecular packing of the crystal is mainly stabilized by C–H…O and C–H…π interactions . A DFT calculated HOMO-LUMO energy gap of 3.90 eV indicates a high kinetic stability of the compound .Chemical Reactions Analysis
Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory . Anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .Physical And Chemical Properties Analysis
The molecular formula of the compound is C21H16FN3O4S and its molecular weight is 425.4 g/mol.Scientific Research Applications
Heterocyclic Chemistry
The thiazolo-pyrimidine core in this compound falls within the realm of heterocyclic chemistry. Researchers have explored its reactivity and synthetic pathways:
- Cadogan Reaction : The compound is a side product in the Cadogan reaction, which involves the reduction of o-nitrobiaryls to pyrrole rings. Understanding its formation and reactivity contributes to the broader field of heterocyclic synthesis .
Mechanistic Studies
Understanding the reaction pathways and intermediates is crucial:
- Nitrene Intermediate : Mechanistic studies suggest the involvement of a nitrene intermediate during its formation. Anionic electrocyclization has also been proposed .
Synthetic Methodology
Efficient synthesis routes are essential for practical applications:
- Microwave-Assisted Synthesis : Researchers have employed microwave-assisted methods to prepare the starting material for the Cadogan reaction, highlighting the compound’s synthetic accessibility .
Grimm, Y., Schollmeyer, D., & Detert, H. (2023). 2-(2,5-Dimethoxyphenyl)pyrrole-3-carbonitrile. Molbank, 2023(2), M1627. DOI: 10.3390/M1627
Mechanism of Action
Future Directions
Research developments in the syntheses, anti-inflammatory activities, and structure–activity relationships of pyrimidines provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity . This could be a potential future direction for the development of new pyrimidines as anti-inflammatory agents .
properties
IUPAC Name |
N-(2,5-dimethoxyphenyl)-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O4S/c1-21-9-3-4-12(22-2)11(7-9)17-13(19)10-8-16-15-18(14(10)20)5-6-23-15/h3-4,7-8H,5-6H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLRGRAWOCMJTLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)C2=CN=C3N(C2=O)CCS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[4-[[6-(3,5-Dimethylpyrazol-1-yl)pyrimidin-4-yl]oxymethyl]piperidin-1-yl]sulfonyl-3,5-dimethyl-1,2-oxazole](/img/structure/B2525035.png)

![N-(2,4-difluorobenzyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2525038.png)
![N1-allyl-N2-(benzo[d][1,3]dioxol-5-yl)oxalamide](/img/structure/B2525042.png)



![4-Bromo-1-[[5-(difluoromethyl)thiophen-2-yl]methyl]pyrazole](/img/structure/B2525047.png)
![N-[2-(4-Chloro-3-methoxyphenyl)-2-fluoroethyl]prop-2-enamide](/img/structure/B2525050.png)
![1-(Pyridin-2-yl)bicyclo[2.1.1]hexane-5-carboxylic acid hydrochloride](/img/structure/B2525051.png)
![3-(5-Chloro-2-fluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2525052.png)